
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine" is a heterocyclic organic molecule that features a pyrrolidine ring fused with a 2,3-dihydro-1,4-benzodioxin moiety. This structural motif is found in various compounds with diverse biological activities, including antihypertensive, antiinflammatory, analgesic, and anticancer properties. The presence of the pyrrolidine ring, a five-membered nitrogen-containing ring, is a common feature in many pharmacologically active compounds .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include the formation of intermediate structures, such as spiro compounds, where the pyrrolidine ring is fused to another ring system, as seen in the synthesis of novel antihypertensive agents . In the context of anticancer agents, the synthesis of tetrahydropyridine derivatives has been explored, with the nature of substituents on the ring moiety influencing pharmacological activity . Additionally, the use of benzotriazolyl as a substituent has been shown to enable the synthetic elaboration of pyrroles, allowing for a variety of substitutions to create diverse pyrrole derivatives .
Molecular Structure Analysis
The molecular structure of compounds containing the pyrrolidine ring can be complex, with the potential for various substitutions that can significantly alter the molecule's properties. For instance, the synthesis of a dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one derivative involved structural characterization using X-ray diffraction and density functional theory (DFT) calculations, highlighting the importance of accurate molecular geometry in understanding compound properties .
Chemical Reactions Analysis
Compounds with the pyrrolidine ring can undergo a range of chemical reactions, including nucleophilic and electrophilic substitutions. For example, 2-(benzo[b]thiophene-3-yl)pyrroles have been synthesized and further reacted to create novel BODIPY fluorophores, demonstrating the versatility of pyrrolidine derivatives in chemical synthesis . Additionally, reactions with o-phenylenediamine, polyphosphoric acid, and sodium ethoxide have been used to create novel benzodiazepine and benzimidazole derivatives from cyclohepta[b]pyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure and substituents. For instance, the optical properties, such as absorption and emission spectra, as well as nonlinear optical (NLO) features, have been studied for 2-(benzo[b]thiophene-3-yl)pyrroles, revealing promising characteristics for applications in materials science . The analgesic and antiinflammatory activities of benzoylpyrrolopyrrolecarboxylic acids have been correlated with the steric and hydrogen-bonding properties of the benzoyl substituents, demonstrating the relationship between structure and biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Heteroaromatic Derivatives : The compound is used in synthesizing heteroaromatic benzo[1,4]dioxine derivatives, notably through nucleophilic aromatic substitution reactions. This synthesis contributes to expanding the chemical diversity of benzodioxine derivatives (Storsberg, Schollmeyer, & Ritter, 2003).
Biomedical Applications
Conducting Polymers from Low Oxidation Potential Monomers : Derivatives of the compound, particularly bis(pyrrol-2-yl) arylenes, are synthesized and used in the formation of conducting polymers. These polymers show significant stability in their electrically conducting form due to low oxidation potentials (Sotzing et al., 1996).
Anti-Microbial and Anti-Fungal Properties : A pyrrolidine derivative of carvotacetone, closely related to 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine, demonstrates significant activity against fungi Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus bacteria (Masila et al., 2020).
Pharmaceutical Chemistry
Synthesis of Sulfonamides : The compound has been used in the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring. These synthesized sulfonamides show potential as therapeutic agents for inflammatory ailments and exhibit good antibacterial activity (Abbasi et al., 2017).
Antioxidant Activity : Derivatives of the compound, specifically 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have been synthesized and identified as potent antioxidants, showing higher activity than ascorbic acid in some cases (Tumosienė et al., 2019).
Potential Antibacterial Agents and Enzyme Inhibitors : N-Substituted derivatives of the compound have been synthesized and found to be potent antibacterial agents with moderate enzyme inhibition capabilities (Abbasi et al., 2017).
Mecanismo De Acción
Mode of Action
The compound’s structure suggests that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit carbonic anhydrase, which plays a role in many physiological disorders including epilepsy and osteoporosis .
Pharmacokinetics
It is known that sulfonamides, a class of compounds with similar structures, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine. For instance, the compound should be stored at 4°C and protected from light to maintain its stability . The pH of the environment could also potentially affect the compound’s solubility and therefore its bioavailability.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-9(10-4-2-6-13-10)12-11(5-1)14-7-8-15-12/h1,3,5,10,13H,2,4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCSDLHWGQZNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C3C(=CC=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B3010192.png)
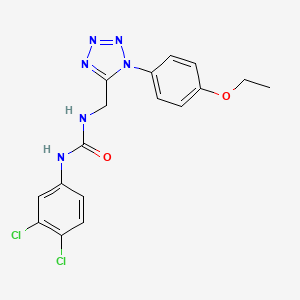

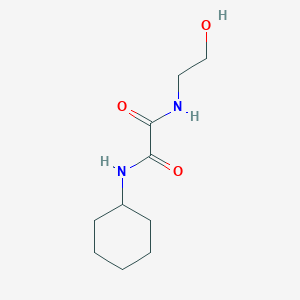
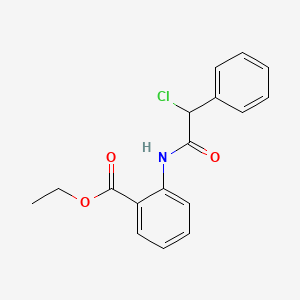
![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3010199.png)
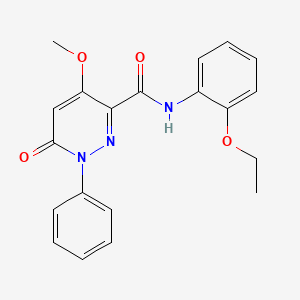
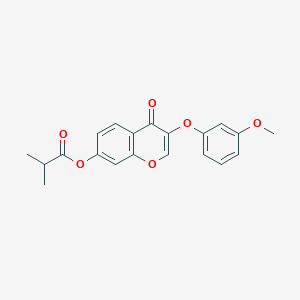
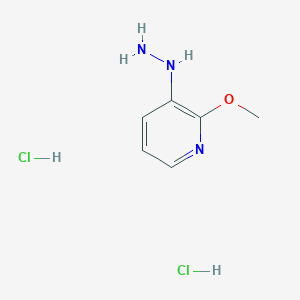
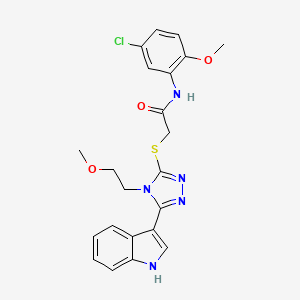
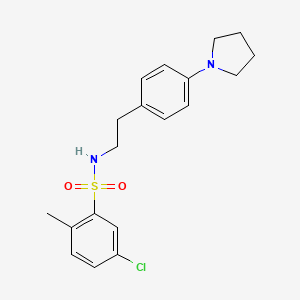
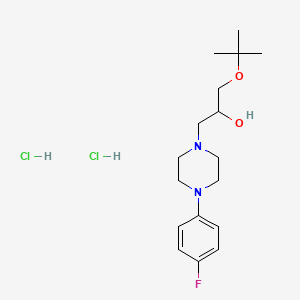
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)